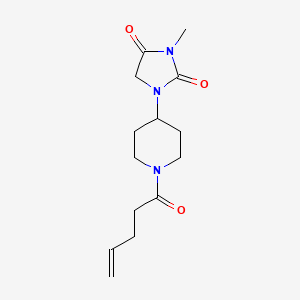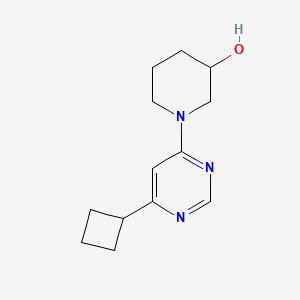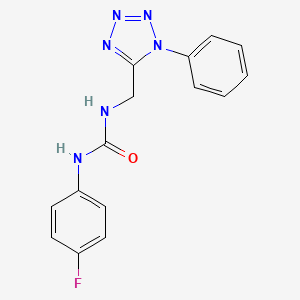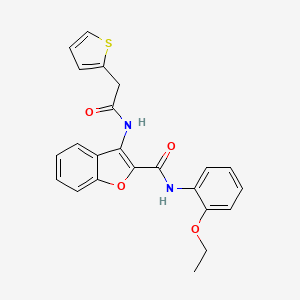
3-Methyl-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-1-(1-(pent-4-enoyl)piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPI and has been synthesized through various methods.
Scientific Research Applications
Hypoglycemic Activity
- Imidazopyridine thiazolidine-2,4-diones, which are conformationally restricted analogues of rosiglitazone, have been designed and synthesized for their potential in treating diabetes. These compounds were evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo (Oguchi et al., 2000).
Antimicrobial and Antibacterial Properties
- A series of amine derivatives of 5-aromatic imidazolidine-4-ones demonstrated efficacy in improving the effectiveness of antibiotics against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting their potential use in combating antibiotic-resistant bacteria (Matys et al., 2015).
- Another study synthesized 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, showing good antibacterial activity against gram-positive bacteria, highlighting their potential in developing new antibacterial agents (Prakash et al., 2011).
Cancer Treatment and Antiproliferative Properties
- Imidazolidin-2,4-dione derivatives were investigated for their inhibitory action on the ABCB1 pump in cancer cells. These compounds showed significant cytotoxic and antiproliferative properties, suggesting their potential as cancer treatment agents (Żesławska et al., 2019).
- New hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione were designed and synthesized, showing remarkable broad-spectrum cytotoxic potency against various cancer cell lines, indicating their promise in cancer therapy (El-Sayed et al., 2018).
Other Applications
- GPIIb/IIIa integrin antagonists, featuring a trisubstituted beta-amino acid and substituted benzamidine structure, demonstrated potential for antithrombotic treatment (Hayashi et al., 1998).
- Synthesized 5-(aminomethylene)thiazolidine-2,4-dione derivatives displayed antibacterial activity, especially those with pyridine or piperazine moieties, suggesting their use in antibacterial treatments (Mohanty et al., 2015).
properties
IUPAC Name |
3-methyl-1-(1-pent-4-enoylpiperidin-4-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-3-4-5-12(18)16-8-6-11(7-9-16)17-10-13(19)15(2)14(17)20/h3,11H,1,4-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBLXNZIUVZQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2944298.png)

![7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944300.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2944303.png)

![N-(4-methoxybenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2944307.png)
![N-benzyl-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2944310.png)
![3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine](/img/structure/B2944311.png)
![2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2944315.png)
![1-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2944316.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2944318.png)
![N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide](/img/structure/B2944320.png)